molecular formula C12H14FN3 B15328466 4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine

Cat. No.: B15328466
M. Wt: 219.26 g/mol
InChI Key: SMAJUOZILWKZRE-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features a fluorophenyl group and an isopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine typically involves the reaction of 3-fluoroaniline with isopropyl hydrazine and a suitable aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-7(2)11-10(12(14)16-15-11)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H3,14,15,16)

InChI Key

SMAJUOZILWKZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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